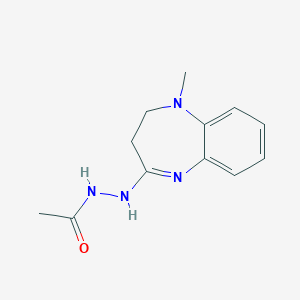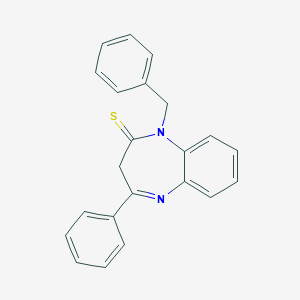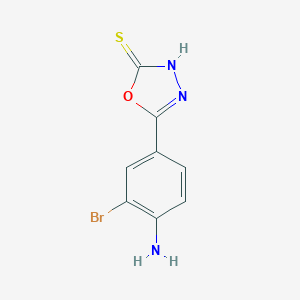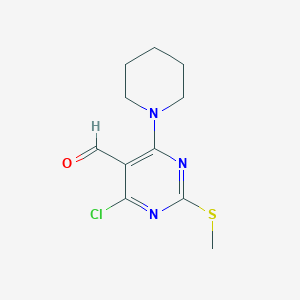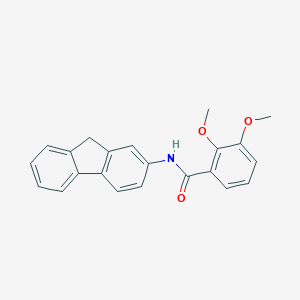
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide, also known as FDMB, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has a unique chemical structure that makes it an ideal candidate for various laboratory experiments.
Aplicaciones Científicas De Investigación
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several potential scientific research applications. One of the most significant applications is in the field of cancer research. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and apoptosis. It may also modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It can also reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-kB. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its high purity and yield, which makes it an ideal candidate for various laboratory experiments. Additionally, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have low toxicity, which makes it safe for use in in vitro and in vivo experiments. However, one of the limitations of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. One of the most significant directions is in the development of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications. Further research is also needed to optimize the synthesis method of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and to improve its solubility in water.
Conclusion
In conclusion, N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its unique chemical structure makes it an ideal candidate for various laboratory experiments. N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide has been shown to have anticancer and anti-inflammatory properties and can induce apoptosis in cancer cells. However, further research is needed to fully understand the mechanism of action of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 2,3-dimethoxybenzoyl chloride with 9H-fluorene in the presence of a base. The resulting product is then treated with a reducing agent to obtain N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide. The yield of this synthesis method is high, and the purity of the compound is also excellent.
Propiedades
Fórmula molecular |
C22H19NO3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C22H19NO3/c1-25-20-9-5-8-19(21(20)26-2)22(24)23-16-10-11-18-15(13-16)12-14-6-3-4-7-17(14)18/h3-11,13H,12H2,1-2H3,(H,23,24) |
Clave InChI |
RQWSJDSBOMXUII-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)



